5-Bromo-6'-methyl-[2,2']bipyridinyl
Overview
Description
5-Bromo-6’-methyl-[2,2’]bipyridinyl is a derivative of bipyridine, a compound known for its extensive use in coordination chemistry. This compound features a bromine atom at the 5-position and a methyl group at the 6’-position of the bipyridine structure. The unique substitution pattern of 5-Bromo-6’-methyl-[2,2’]bipyridinyl makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6’-methyl-[2,2’]bipyridinyl typically involves the bromination of 6’-methyl-[2,2’]bipyridinyl. One common method is the reaction of 6’-methyl-[2,2’]bipyridinyl with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is usually carried out at room temperature to avoid over-bromination and to ensure selective substitution at the 5-position.
Industrial Production Methods
Industrial production of 5-Bromo-6’-methyl-[2,2’]bipyridinyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6’-methyl-[2,2’]bipyridinyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The bipyridine core can undergo oxidation and reduction reactions, altering its electronic properties and coordination behavior.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a boronic acid derivative.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with extended conjugation.
Oxidation and Reduction: Modified bipyridine derivatives with altered redox properties.
Scientific Research Applications
5-Bromo-6’-methyl-[2,2’]bipyridinyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-6’-methyl-[2,2’]bipyridinyl primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable chelates with metal centers. This coordination can influence the electronic properties of the metal, affecting its reactivity and catalytic behavior . The bromine and methyl substituents can further modulate the ligand’s steric and electronic characteristics, impacting the overall performance of the metal-ligand complex.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-[2,2’]bipyridinyl: Lacks the methyl group at the 6’-position, resulting in different steric and electronic properties.
6-Bromo-[2,2’]bipyridinyl: Substitution at the 6-position instead of the 5-position, leading to variations in reactivity and coordination behavior.
6’-Methyl-[2,2’]bipyridinyl: Lacks the bromine atom, affecting its ability to participate in substitution and coupling reactions.
Uniqueness
5-Bromo-6’-methyl-[2,2’]bipyridinyl is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects. This makes it a versatile ligand in coordination chemistry and a valuable building block in organic synthesis .
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-3-2-4-11(14-8)10-6-5-9(12)7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEYHCOZNYXWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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